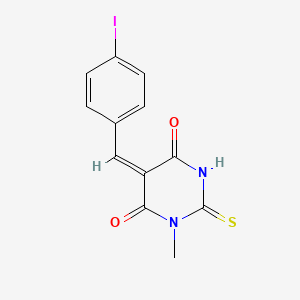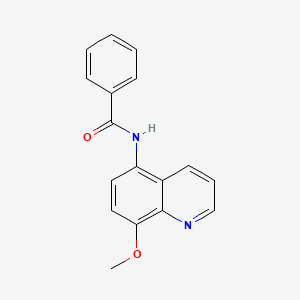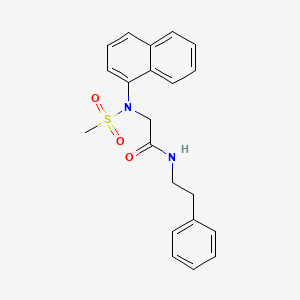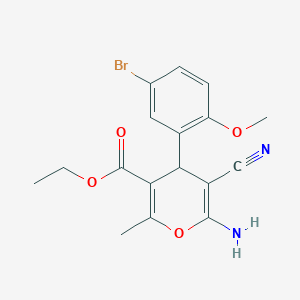
5-(4-iodobenzylidene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-iodobenzylidene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as IBDHP, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive target for synthesis and investigation. In
Wirkmechanismus
The mechanism of action of 5-(4-iodobenzylidene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and alter the expression of genes involved in cell cycle regulation and DNA repair. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-iodobenzylidene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its unique chemical structure, which makes it an attractive target for synthesis and investigation. Additionally, this compound has been shown to have potent anticancer effects, which may make it a promising candidate for the development of new cancer therapies. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-(4-iodobenzylidene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its derivatives. One area of focus is the development of new this compound derivatives with enhanced anticancer activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, the potential use of this compound as a fluorescent probe for imaging and detecting biological molecules warrants further investigation.
Synthesemethoden
The synthesis of 5-(4-iodobenzylidene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a multi-step process that involves the reaction of various chemicals to form the final product. One common method for synthesizing this compound is the condensation of 4-iodobenzaldehyde and 1-methyl-2-thiourea in the presence of acetic acid and ethanol. The resulting product is then treated with potassium hydroxide to form this compound. This method has been used in several studies and has been shown to produce high yields of this compound.
Wissenschaftliche Forschungsanwendungen
5-(4-iodobenzylidene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research is the development of this compound derivatives as potential anticancer agents. Studies have shown that this compound derivatives have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been investigated for its potential use as a fluorescent probe for imaging and detecting biological molecules.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-iodophenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O2S/c1-15-11(17)9(10(16)14-12(15)18)6-7-2-4-8(13)5-3-7/h2-6H,1H3,(H,14,16,18)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVVTPPXLOKGFT-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)I)C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)I)/C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5146604.png)

![1-[(5-propyl-3-thienyl)carbonyl]azepane](/img/structure/B5146619.png)
![1-(2-methylbenzyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate](/img/structure/B5146620.png)

![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B5146633.png)


![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5146673.png)
![2-methoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]-6-nitrophenol](/img/structure/B5146681.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-propylpiperazine](/img/structure/B5146690.png)

![2-chloro-N-[3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5146705.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146714.png)